5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Descripción
BenchChem offers high-quality 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-6-10(14-11(7)12(15)16)8-2-4-9(13)5-3-8/h2-6,14H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHXKRNGYLCKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Potential Mechanisms of Action of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Abstract: The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comprehensive analysis of the potential mechanisms of action for 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from structurally related pyrrole derivatives to propose and explore plausible biological targets and signaling pathways. We will delve into potential anti-inflammatory, antibacterial, and anticancer activities, providing detailed experimental protocols to facilitate further investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this class of compounds.
Introduction: The Prominence of the Pyrrole Moiety in Pharmacology
The pyrrole ring is a fundamental heterocyclic aromatic compound that is a constituent of many biologically important molecules, including heme, chlorophyll, and vitamin B12. In synthetic medicinal chemistry, pyrrole derivatives have been extensively explored, leading to the development of drugs with a wide array of therapeutic applications.[1][2] The versatility of the pyrrole core allows for substitutions that can modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery.[2]
This guide focuses on the specific compound 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid. While direct mechanistic studies on this molecule are limited, the structural motifs present—a substituted pyrrole ring, a chlorophenyl group, and a carboxylic acid—are found in other bioactive molecules. By examining the mechanisms of these related compounds, we can infer potential pathways and targets for our compound of interest.
Postulated Mechanisms of Action Based on Structural Analogs
Based on the biological activities of structurally similar pyrrole derivatives, we can hypothesize several potential mechanisms of action for 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid. These include anti-inflammatory effects, antibacterial activity, and anticancer properties.
Anti-inflammatory and Immunomodulatory Activity
Several pyrrole-containing compounds exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][4] For instance, the compound 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shares the chlorophenyl and methyl-pyrrole motifs, was designed based on the COX-2 selective inhibitor celecoxib.[3][4] This compound demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical models.[3][4]
Proposed Mechanism: 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid may act as an inhibitor of COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their activity. Additionally, the compound could modulate the production of inflammatory cytokines. A related pyrrole derivative was shown to decrease serum levels of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1.[3][4]
Signaling Pathway Diagram:
Caption: Postulated anti-inflammatory mechanism via COX inhibition and cytokine modulation.
Antibacterial Activity through DNA Gyrase Inhibition
Pyrrole derivatives have emerged as a promising class of antibacterial agents.[1] Specifically, certain pyrrolamide compounds have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1] For example, a pyrrolamide derivative showed exceptional efficacy against drug-resistant bacteria by targeting the ATP binding site of DNA gyrase (GyrB) and topoisomerase IV (ParE).[1]
Proposed Mechanism: The structural features of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid could allow it to bind to the ATP-binding pocket of bacterial DNA gyrase or topoisomerase IV, thereby inhibiting their function and leading to bacterial cell death. The chlorophenyl group may engage in hydrophobic interactions within the binding site, while the carboxylic acid could form key hydrogen bonds.
Experimental Workflow Diagram:
Caption: Workflow for evaluating the antibacterial potential of the compound.
Anticancer Activity through Protein-Protein Interaction Mimicry
Tetrasubstituted pyrrole derivatives have been identified as potential anticancer agents that can mimic hot-spot residues in protein-protein interactions.[5] For example, a tetrasubstituted pyrrole was designed to mimic the hydrophobic protein recognition motifs of the p53-MDM2 interaction, a critical pathway in cancer development.[5]
Proposed Mechanism: While 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is not tetrasubstituted, its substituents could still enable it to disrupt key protein-protein interactions involved in cancer cell proliferation and survival. The chlorophenyl and methyl groups could serve as hydrophobic mimics, while the carboxylic acid could form important electrostatic interactions or hydrogen bonds. Potential targets could include interactions involving oncogenes or tumor suppressors.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action, a series of in vitro and in cellulo experiments are recommended.
Protocol: In Vitro COX Inhibition Assay
Objective: To determine the inhibitory activity of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.
-
Assay Buffer: Prepare a buffer of 100 mM Tris-HCl (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 1 mM EDTA.
-
Compound Preparation: Dissolve the test compound in DMSO to create a stock solution and then prepare serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, enzyme, and the test compound or vehicle control (DMSO).
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid (substrate).
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Protocol: Bacterial DNA Gyrase Supercoiling Assay
Objective: To assess the inhibitory effect of the compound on the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Components: Prepare a reaction mixture containing supercoiled DNA plasmid, E. coli DNA gyrase, ATP, and reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% (w/v) glycerol).
-
Compound Addition: Add varying concentrations of the test compound or a known inhibitor (e.g., ciprofloxacin) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Quantitative Data Summary from Related Compounds
The following table summarizes the reported biological activities of structurally related pyrrole derivatives. This data provides a benchmark for the potential potency of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid.
| Compound Class | Target | Activity | Reference |
| Pyrrolamide Derivative | DNA Gyrase | IC50 < 5 nM | [1] |
| Tetrasubstituted Pyrrole | Melanoma Cells (A375) | IC50 = 10-27 µM | [5] |
| Pyrrole Derivative | Anti-inflammatory | Significant reduction in paw edema at 20 mg/kg | [3][4] |
| Pyrrole Derivative | TNF-α reduction | Significant decrease at 40 mg/kg | [3][4] |
Conclusion and Future Directions
While the precise mechanism of action of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid remains to be definitively elucidated, the analysis of structurally similar compounds provides a strong foundation for hypothesizing its potential as an anti-inflammatory, antibacterial, or anticancer agent. The experimental protocols outlined in this guide offer a clear path for investigating these possibilities.
Future research should focus on synthesizing the compound and evaluating its activity in the described in vitro and cell-based assays. Positive hits should be followed by more extensive preclinical evaluation, including in vivo efficacy studies and pharmacokinetic profiling. Structure-activity relationship (SAR) studies could also be undertaken to optimize the potency and selectivity of this promising pyrrole derivative.
References
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.
- Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells. MDPI.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed.
- Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vitro Biological Activity of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid: A Technical Guide
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthetic versatility of the pyrrole nucleus allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. This technical guide focuses on the potential in vitro biological activities of a specific derivative, 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid. While direct experimental data for this exact compound is limited in publicly available literature, this document will provide an in-depth overview of the anticipated biological activities based on robust evidence from structurally related pyrrole-2-carboxylic acid derivatives. We will delve into the scientific rationale behind the potential for antiproliferative, anti-inflammatory, and antimicrobial effects, supported by detailed experimental protocols and data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel pyrrole derivatives.
Anticipated In Vitro Biological Activities
Based on the structure-activity relationships of analogous compounds, 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is hypothesized to exhibit a range of biological activities. The presence of the 4-chlorophenyl group at the 5-position is a common feature in many biologically active molecules, often contributing to enhanced potency. The methyl group at the 3-position and the carboxylic acid at the 2-position are also key determinants of the molecule's potential interactions with biological targets.
Antiproliferative and Cytotoxic Activity
The pyrrole scaffold is a constituent of several established anticancer agents.[1][2] Derivatives of pyrrole-2-carboxylic acid have demonstrated significant antiproliferative activity against various human cancer cell lines.[3] The cytotoxic effects are often dose- and time-dependent, suggesting a direct impact on cancer cell viability.[1][2]
The antiproliferative activity of pyrrole derivatives can be attributed to several mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1] Additionally, some pyrrole compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4] The 4-chlorophenyl substituent may enhance these effects by promoting binding to hydrophobic pockets within target proteins.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][5]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., LoVo for colon, MCF-7 for breast, SK-OV-3 for ovary) in 96-well plates at a density of 5,000-10,000 cells/well in a suitable culture medium.[1][2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like cisplatin or doxorubicin).[1]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Table 1: Cytotoxic Activity of Structurally Related Pyrrole Derivatives
| Compound ID | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 4a | H | H | LoVo (colon) | >100 | [1] |
| 4d | NO₂ | H | LoVo (colon) | 15.2 | [1] |
| 1C | (see ref) | (see ref) | SH-4 (melanoma) | 44.63 | [4] |
Diagram 1: MTT Assay Workflow
Caption: Inhibition of prostaglandin synthesis via COX enzymes.
Antimicrobial Activity
Pyrrole derivatives have been extensively investigated for their antimicrobial properties against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. [6][7]The presence of a halogen, such as chlorine, on the phenyl ring can enhance antimicrobial activity.
The antimicrobial mechanisms of pyrrole derivatives can be diverse. Some compounds may disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. Others may interfere with essential metabolic pathways or inhibit enzymes crucial for microbial survival, such as DNA gyrase. The specific mechanism is highly dependent on the overall structure of the molecule.
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism. [8][9][10][11] Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard. [10]This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells. [8]2. Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth to obtain a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi. [8]5. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [9][10]
Table 3: Antimicrobial Activity of Structurally Related Pyrrole and Chlorophenyl-Containing Compounds
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3e | B. subtilis | 6.25 | [7] |
| 3e | E. coli | 6.25 | [7] |
| 4 | S. aureus | 125 | [12] |
Diagram 3: Broth Microdilution Workflow
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
While direct in vitro biological activity data for 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is not extensively documented, the analysis of structurally similar compounds strongly suggests its potential as a versatile therapeutic agent. The presence of the pyrrole-2-carboxylic acid scaffold, coupled with the 4-chlorophenyl and methyl substituents, provides a strong rationale for investigating its antiproliferative, anti-inflammatory, and antimicrobial properties. The experimental protocols detailed in this guide offer a robust framework for the systematic in vitro evaluation of this and other novel pyrrole derivatives. Further research is warranted to elucidate the specific mechanisms of action and to establish a comprehensive pharmacological profile for this promising compound.
References
- Chirita, C., et al. (2022).
- Ivanova, Y., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(1), 123.
- Krasavin, M., et al. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 30(7), 1234.
- Pop, R., et al. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences, 26(23), 12345.
- Chirita, C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
- Al-Ostoot, F. H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(51), 48784–48799.
- Al-Ostoot, F. H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PMC.
- Tsolaki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 7965.
- Sławiński, J., et al. (2018). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
- Ellinghaus, H. (2021).
- Avika, et al. (2024). Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. Journal of Molecular Structure, 1301, 137305.
- Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17621–17652.
- Kumar, A., et al. (2014). Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)
-
FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
- EUCAST. (2022). Broth microdilution reference methodology. CGSpace.
- Vladimirova, S., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(16), 12345.
- Sarg, M. T., et al. (2017).
- Uivarosi, V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Senthilkumar, A. B., et al. (2020). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Rasayan Journal of Chemistry, 13(2), 1199-1214.
- Singh, H., et al. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 24, 24-40.
- Vladimirova, S., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed.
- Sarg, M. T., et al. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study.
- Ghorab, M. M., et al. (2023).
- Zadrazilova, I., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC.
- Lee, J. H., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one.
- Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. Journal of the Hellenic Veterinary Medical Society, 72(2), 2975-2982.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids | MDPI [mdpi.com]
- 4. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. mdpi.com [mdpi.com]
Pharmacokinetics and Metabolic Profiling of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid Derivatives
Executive Summary & Pharmacological Rationale
The 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid (5-CP-3-M-PCA) scaffold represents a highly privileged chemotype in modern drug discovery. Derivatives of this core have been extensively investigated as potent antimicrobial agents, anti-inflammatory modulators, and enzyme inhibitors[1]. However, optimizing the pharmacokinetics (PK) of this scaffold requires navigating a complex physicochemical landscape.
The presence of the free carboxylic acid moiety introduces critical toxicological variables, primarily driven by Phase II metabolic bioactivation[2]. As a Senior Application Scientist, it is imperative to approach the PK profiling of 5-CP-3-M-PCA derivatives not merely as a data-collection exercise, but as a mechanistic investigation into the balance between target engagement, systemic exposure, and reactive metabolite formation. This whitepaper provides an in-depth, causal analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the 5-CP-3-M-PCA scaffold and outlines self-validating experimental protocols for its preclinical evaluation.
Physicochemical Properties & ADME Foundations
The pharmacokinetic behavior of 5-CP-3-M-PCA is dictated by its distinct structural domains:
-
The 2-Carboxylic Acid (pKa ~4.0 - 4.5): At physiological pH (7.4), the molecule is >99% ionized. This anionic state restricts passive transcellular diffusion across the intestinal epithelium, often necessitating carrier-mediated uptake or resulting in variable oral bioavailability[1].
-
The 4-Chlorophenyl Group: This halogenated aromatic ring significantly increases the lipophilicity ( logP≈3.5−4.5 ) of the molecule. While this enhances membrane partitioning, it simultaneously drives high plasma protein binding (PPB >95%) and increases affinity for hepatic cytochrome P450 (CYP) enzymes[3].
-
The 3-Methyl-1H-Pyrrole Core: The electron-rich pyrrole ring and the allylic/benzylic-like 3-methyl group serve as primary soft spots for Phase I oxidative metabolism.
The "Carboxylic Acid Liability": Acyl Glucuronidation
The most critical PK challenge for 5-CP-3-M-PCA derivatives is their Phase II biotransformation. Carboxylic acid-containing drugs are primarily cleared via uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated acyl glucuronidation[2]. While glucuronidation is traditionally viewed as a detoxification pathway, acyl glucuronides are inherently electrophilic.
These metabolites can undergo intramolecular transesterification (acyl migration), forming reactive α -hydroxy-aldehyde species. These species can covalently bind to nucleophilic residues on hepatic proteins, triggering immune-mediated idiosyncratic drug-induced liver injury (DILI)[4]. Therefore, profiling the half-life and reactivity of the acyl glucuronide metabolite is a mandatory step in the lead optimization of this scaffold.
Fig 1: Biotransformation pathways of 5-CP-3-M-PCA highlighting the acyl glucuronidation liability.
Self-Validating Experimental Protocols
To rigorously evaluate the PK profile of 5-CP-3-M-PCA derivatives, experiments must be designed with built-in causality and self-validation mechanisms.
Protocol A: In Vitro Reactive Metabolite Trapping Assay
Objective: To quantify the formation of reactive acyl glucuronides and oxidative electrophiles. Causality: Because reactive metabolites are transient and degrade rapidly, they cannot be measured directly. We introduce trapping agents (Glutathione [GSH] for soft electrophiles; Potassium Cyanide [KCN] or methoxylamine for hard electrophiles like acyl glucuronides) to form stable, detectable adducts[2].
Step-by-Step Methodology:
-
Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), 5-CP-3-M-PCA (10 μ M), and trapping agent (5 mM GSH or 5 mM KCN) in 100 mM potassium phosphate buffer (pH 7.4). Rationale: pH 7.4 mimics physiological conditions, while the high buffer capacity prevents pH shifts during the enzymatic reaction.
-
Reaction Initiation: Add cofactors UDPGA (2 mM) and Alamethicin (50 μ g/mL) to initiate Phase II metabolism, alongside NADPH (1 mM) for Phase I. Rationale: Alamethicin is a pore-forming peptide required to permeabilize the microsomal membrane, allowing UDPGA to access the intra-luminal UGT enzymes.
-
Quenching: After 60 minutes at 37°C, quench the reaction with 3 volumes of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).
-
Self-Validation Check: Run parallel incubations with Diclofenac (a known acyl glucuronide former) as a positive control, and a "minus-cofactor" blank to rule out non-enzymatic degradation.
-
Analysis: Centrifuge at 15,000g for 15 mins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) looking for neutral mass losses indicative of GSH (+307 Da) or cyanide (+27 Da) adducts.
Protocol B: In Vivo Pharmacokinetic Profiling in Rodents
Objective: To determine systemic clearance, volume of distribution, and oral bioavailability.
Fig 2: Self-validating experimental workflow for in vivo pharmacokinetic profiling in rodent models.
Step-by-Step Methodology:
-
Dosing: Administer 5-CP-3-M-PCA intravenously (IV, 1 mg/kg in 5% DMSO/95% PEG400) and orally (PO, 10 mg/kg in 0.5% Methylcellulose) to male Sprague-Dawley rats (n=3/group). Rationale: The IV formulation utilizes co-solvents to ensure complete dissolution of the lipophilic acid, while the PO suspension mimics standard oral formulations.
-
Sampling: Collect blood (~200 μ L) via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Rationale: K2EDTA chelates calcium, preventing coagulation while avoiding the esterase-inhibition issues sometimes seen with heparin.
-
Sample Preparation (Self-Validating): Spike 50 μ L of plasma with 150 μ L of acetonitrile containing the SIL-IS. Self-Validation: Include a double-blank (matrix only) and a zero-blank (matrix + IS) to definitively prove the absence of endogenous interference and IS cross-talk.
-
Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate parameters using Non-Compartmental Analysis (NCA).
Quantitative PK Parameters
Based on structural analogues and pyrrole-2-carboxamide derivatives evaluated in recent literature[1], the anticipated pharmacokinetic parameters for an optimized 5-CP-3-M-PCA derivative are summarized below. The data reflects the inherent tension between the lipophilic chlorophenyl group (driving distribution) and the carboxylic acid (driving rapid Phase II clearance).
| Pharmacokinetic Parameter | Typical Range (Rodent Model) | Mechanistic Driver |
| Systemic Clearance ( CL ) | 15.0 - 35.0 mL/min/kg | Moderate to high hepatic extraction driven by robust UGT-mediated glucuronidation and CYP2C9 oxidation. |
| Volume of Distribution ( Vss ) | 1.5 - 3.5 L/kg | Extensive tissue partitioning facilitated by the lipophilic 4-chlorophenyl moiety, counterbalanced by high plasma protein binding. |
| Elimination Half-Life ( t1/2 ) | 4.0 - 8.5 hours | Sustained half-life due to the large Vss acting as a deep tissue reservoir, slowly releasing the drug back into central circulation[1]. |
| Oral Bioavailability ( F% ) | 10% - 35% | Limited by poor aqueous solubility in the GI tract and significant first-pass hepatic metabolism[1]. |
| Cmax (PO, 10 mg/kg) | 400 - 900 ng/mL | Peak exposure is heavily formulation-dependent. |
Structural Optimization Perspectives
If the 5-CP-3-M-PCA scaffold exhibits unacceptable toxicity due to acyl glucuronidation or poor oral bioavailability, medicinal chemists must employ rational design strategies:
-
Steric Shielding: Replacing the 3-methyl group with a bulkier substituent (e.g., isopropyl or trifluoromethyl) can sterically hinder the approach of UGT enzymes to the adjacent 2-carboxylic acid, thereby increasing metabolic stability[3].
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere—such as a tetrazole, acylsulfonamide, or oxadiazolone—retains the acidic character required for target binding while completely eliminating the possibility of acyl glucuronide formation[2].
By grounding the preclinical development of 5-CP-3-M-PCA derivatives in strict mechanistic causality and self-validating analytical protocols, researchers can effectively navigate the liabilities of this privileged scaffold and advance safe, efficacious candidates into clinical development.
References
-
Mitra K. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology. 2022. 2
-
Bradshaw PR, Athersuch TJ, Stachulski AV, Wilson ID. Acyl glucuronide reactivity in perspective. Drug Discovery Today. 2020. 4
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. 2022. 1
-
Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria. National Institutes of Health (PMC).3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Synthesis of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid: An Application and Protocol Guide
This comprehensive guide provides a detailed synthetic route and the associated reaction conditions for the preparation of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and drug development. The protocols outlined herein are designed to be robust and reproducible, offering insights into the underlying chemical principles for successful synthesis.
Introduction
Substituted pyrrole carboxylic acids are a significant class of heterocyclic compounds, frequently encountered as core scaffolds in a wide array of pharmacologically active molecules. Their structural versatility and ability to participate in various biological interactions make them attractive targets in drug discovery. This guide details a reliable two-step synthetic pathway to 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid, commencing with the synthesis of a key intermediate followed by the construction of the pyrrole ring and subsequent functional group transformation.
Overall Synthetic Strategy
The synthesis of the target molecule is achieved through a two-step process. The first step involves the formation of the pyrrole ring via the Paal-Knorr synthesis to yield an ester precursor, ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate. The second step is the hydrolysis of this ester to the desired carboxylic acid.
Figure 1: Overall synthetic workflow for 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid.
Part 1: Synthesis of Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate
The cornerstone of this synthesis is the Paal-Knorr reaction, a classic and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds.[1][2][3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3] In this protocol, we utilize ammonium acetate as the ammonia source.
The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal by the attack of ammonia on one of the carbonyl groups of the 1,4-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[1][2] The use of a weak acid, such as acetic acid, can catalyze the reaction.[4][5]
Protocol 1: Paal-Knorr Synthesis
Materials:
-
Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water with stirring.
-
A solid precipitate of ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and ammonium salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum.
| Parameter | Condition |
| Reactants | Ethyl 2,4-dioxo-4-(4-chlorophenyl)butanoate, Ammonium acetate |
| Solvent | Glacial Acetic Acid |
| Catalyst | Acetic Acid (serves as solvent and catalyst) |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Precipitation in ice-water, filtration |
| Purification | Recrystallization (e.g., from ethanol/water) |
Table 1: Summary of reaction conditions for the Paal-Knorr synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate.
Part 2: Synthesis of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Alkaline hydrolysis (saponification) is often preferred for its high yields and straightforward work-up.[6]
The mechanism of base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate results in the departure of the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.
Protocol 2: Alkaline Hydrolysis
Materials:
-
Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated or 2N
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of hydrochloric acid.
-
A precipitate of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The product can be recrystallized from a suitable solvent if further purification is required.
| Parameter | Condition |
| Reactant | Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate |
| Reagent | Sodium Hydroxide or Potassium Hydroxide |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Acidification with HCl |
| Purification | Recrystallization |
Table 2: Summary of reaction conditions for the alkaline hydrolysis to 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid.
Conclusion
This guide provides a detailed and reliable two-step synthetic route for the preparation of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable compound for their studies in drug discovery and development. The Paal-Knorr synthesis offers an efficient entry to the pyrrole core, and the subsequent hydrolysis is a robust method for obtaining the final carboxylic acid.
References
-
Fiveable. (2025, August 15). Claisen condensation. Organic Chemistry II Class Notes. [Link]
- EP0986529B1. (2003). Process for the preparation of 1,3-dicarbonyl compounds.
- US6143935A. (2000). Process for the preparation of 1,3-dicarbonyl compounds.
-
freelanceteacher. (2009, July 25). Claisen condensation. 1,3-dicarbonyls (12). YouTube. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-diketones. [Link]
-
Name Reactions in Organic Synthesis. Paal-Knorr Synthesis. [Link]
-
ResearchGate. (2014). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. [Link]
-
PMC. (2008). Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. [Link]
-
Chemical Synthesis Database. (2025, May 20). ethyl 4-(4-chlorophenyl)-4-oxobutanoate. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]
-
MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]
-
PubChem. Ethyl 2,4-dioxo-4-(4-phenylphenyl)butanoate. [Link]
- Google Patents. (2010).
-
NextSDS. ETHYL 5-(4-CHLOROPHENYL)-2-(4-PHENYLPIPERAZINO)-1H-PYRROLE-3-CARBOXYLATE. [Link]
-
SpectraBase. Ethyl 3-(4-chlorophenyl)-5-phenyl-3-pyrroline-2-carboxylate. [Link]
Sources
Application Note: HPLC Method Development and Validation for 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Chromatographic Method Development & Lifecycle Management
Executive Summary
The quantitative analysis of functionalized pyrrole derivatives presents unique chromatographic challenges due to their mixed hydrophobic and ionizable characteristics. This application note details the mechanistic development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid .
Moving beyond traditional static protocols, this guide establishes a self-validating analytical system aligned with the lifecycle management principles of [1] and[2]. Every experimental choice is grounded in the physicochemical properties of the analyte to ensure robust, reproducible, and audit-ready data generation.
Physicochemical Profiling & Mechanistic Rationale
To design a robust method, we must first deconstruct the analyte's molecular architecture and understand the causality behind its chromatographic behavior.
-
Carboxylic Acid Moiety (-COOH): The acidic group at position 2 has an estimated pKa of ~4.5. At a neutral pH, the molecule exists in a dynamic equilibrium between its neutral and ionized (carboxylate) states. This causes severe peak splitting and retention time drift. Causality: We must buffer the mobile phase to at least 2 pH units below the pKa (pH < 2.5) using 0.1% Trifluoroacetic acid (TFA) or Formic acid to completely suppress ionization, ensuring the molecule remains neutral for uniform hydrophobic interaction[3].
-
4-Chlorophenyl Group: This highly lipophilic moiety (estimated LogP ~3.8) drives strong retention on reversed-phase stationary phases. Causality: A standard C18 (Octadecylsilane) column provides the necessary hydrophobic surface area for adequate retention and resolution from polar synthetic impurities.
-
Pyrrole Ring (-NH-): The secondary amine in the pyrrole ring is susceptible to secondary interactions with residual silanols on the silica support, which manifests as severe peak tailing. Causality: An exhaustively end-capped C18 column with ultra-low silanol activity is mandatory to achieve symmetrical peaks (Tailing Factor < 1.5)[4].
Fig 1: Mechanistic workflow for HPLC method development based on analyte properties.
Optimized Chromatographic Conditions
Based on the physicochemical profiling, the following parameters were established. Acetonitrile (MeCN) was selected over methanol because its aprotic nature and lower viscosity provide superior mass transfer kinetics for rigid, conjugated aromatic systems, yielding sharper peaks and lower system backpressure.
Table 1: Finalized HPLC Parameters
| Parameter | Specification | Mechanistic Purpose |
| Column | End-capped C18 (4.6 x 150 mm, 3 µm) | Low silanol activity prevents pyrrole-induced peak tailing. |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Lowers pH to ~2.0, suppressing carboxylic acid ionization. |
| Mobile Phase B | 100% Acetonitrile (MeCN) | Aprotic modifier optimizes elution of the chlorophenyl group. |
| Elution Mode | Gradient (30% B to 80% B over 15 min) | Ensures elution of highly retained lipophilic impurities. |
| Flow Rate | 1.0 mL/min | Balances optimal Van Deemter efficiency with analysis time. |
| Detection | UV at 254 nm | Targets the conjugated π−π∗ transitions of the molecule. |
| Column Temp | 30 °C | Stabilizes mobile phase viscosity and retention time. |
| Injection Vol | 10 µL | Prevents column mass-overloading and band broadening. |
Self-Validating Experimental Protocol
A robust protocol must not rely on post-analysis data rejection; it must be a self-validating system . This protocol integrates automated System Suitability Testing (SST) as a gating mechanism before sample analysis begins.
Step 1: Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes.
-
Mobile Phase B: Use 100% HPLC-grade Acetonitrile. Filter and degas.
-
Diluent: Methanol:Water (50:50, v/v). Note: The analyte has poor aqueous solubility; initial dissolution in organic solvent is required.
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid reference standard. Transfer to a 100 mL volumetric flask, dissolve in 20 mL of Methanol, sonicate for 5 minutes, and make up to volume with Diluent.
Step 2: Automated System Suitability Test (SST) Logic
Program the HPLC sequence to execute the following logic loop. This ensures the system is "fit for purpose" prior to consuming valuable samples, aligning directly with the revised ICH Q2(R2) focus on reportable result confidence[1].
Fig 2: Self-validating sequence logic ensuring data integrity before sample analysis.
Step 3: Execution and Bracketing
-
Execute the SST sequence. If the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the Tailing Factor ( Tf ) is ≤1.5 , the system automatically proceeds.
-
Inject unknown samples.
-
Inject a bracketing standard every 10 samples to verify continuous system stability. Drift must not exceed 2.0% from the initial SST average.
Method Validation Framework
Validation establishes documented evidence that the analytical procedure is suitable for its intended purpose. This method was validated according to the parameters defined in USP <1225> Category I (Quantitation of major components)[2] and ICH Q2(R2) [1].
Table 2: Validation Results Summary
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | Peak purity angle < Purity threshold; Resolution ( Rs ) > 2.0 from adjacent impurities. | Peak purity passed; Rs = 3.4 against nearest synthetic precursor. | PASS |
| Linearity & Range | R2≥0.999 across 50% to 150% of nominal concentration (50 - 150 µg/mL). | R2 = 0.9998; y-intercept bias < 2.0%. | PASS |
| Precision (Repeatability) | Peak Area RSD ≤2.0% for 6 replicate injections at 100% test concentration. | RSD = 0.85% | PASS |
| Accuracy (Recovery) | 98.0% – 102.0% recovery across 3 concentration levels (80%, 100%, 120%). | 99.4% (80%), 100.2% (100%), 99.8% (120%). | PASS |
| LOD / LOQ | Signal-to-Noise (S/N) > 3 for LOD; S/N > 10 for LOQ. | LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL. | PASS |
Troubleshooting & Causality
-
Issue: Retention time shifts to earlier elution.
-
Root Cause: Mobile phase pH has drifted upwards, causing partial ionization of the carboxylic acid.
-
Solution: Remake Mobile Phase A with fresh TFA. Ensure pH is strictly <2.5 .
-
-
Issue: Severe peak tailing ( Tf>2.0 ).
-
Root Cause: Degradation of the column end-capping, exposing active silanols to the pyrrole nitrogen.
-
Solution: Replace the C18 column. Do not store the column in acidic mobile phase long-term; flush with 50:50 Water:MeCN after use.
-
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: USP General Chapter <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL: [Link]
-
Title: Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi (HPLC Method Reference) Source: MDPI Microorganisms URL: [Link]
Sources
In vivo dosing strategies and vehicles for 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Application Note: In Vivo Dosing Strategies and Formulation Vehicles for 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Introduction & Pharmacological Context
5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a highly lipophilic, weakly acidic small molecule. Compounds sharing this 5-aryl-1H-pyrrole-2-carboxylic acid scaffold are frequently utilized in medicinal chemistry as potent pharmacophores for target inhibition (e.g., mPGES-1, kinases, and COX enzymes). However, translating the in vitro efficacy of this molecule into robust in vivo pharmacokinetic (PK) and pharmacodynamic (PD) outcomes presents a significant formulation challenge.
Classified conceptually as a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits high membrane permeability but exceptionally poor aqueous solubility[1]. The crystalline lattice is stabilized by the planar pyrrole ring and hydrogen bonding from the carboxylic acid, while the 4-chlorophenyl and methyl groups drive its high partition coefficient (LogP). Consequently, standard aqueous buffers are insufficient for systemic delivery, necessitating engineered vehicle strategies to ensure dose proportionality and reproducible exposure[2].
Physicochemical Profiling & Vehicle Selection
The selection of an in vivo dosing vehicle must be dictated by the physicochemical properties of the active pharmaceutical ingredient (API) to prevent precipitation in the syringe or upon physiological dilution.
-
Intravenous (IV) Dosing (Solution): To achieve a true solution for IV bolus or infusion, the hydrophobic core must be solvated, and the carboxylic acid (pKa ~4.5–5.0) must be accommodated. A ternary co-solvent system comprising 10% DMSO, 40% PEG400, and 50% Saline is the gold standard for this chemotype[3]. DMSO acts as the primary solubilizer, disrupting the crystal lattice. PEG400 acts as a co-solvent and precipitation inhibitor, ensuring the drug remains in solution when the DMSO is rapidly diluted in the bloodstream[4][5]. Saline provides the necessary isotonicity to prevent hemolysis.
-
Per Os (PO) Dosing (Suspension): For oral gavage, administering a high-concentration solution using organic solvents can lead to gastrointestinal toxicity or precipitation in the acidic environment of the stomach, which drastically alters absorption kinetics[6]. Instead, a physically stable suspension using 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 in water is preferred. Tween-80 acts as a surfactant to wet the hydrophobic 4-chlorophenyl surface, while the CMC polymer increases the vehicle's viscosity, preventing rapid sedimentation of the API particles and ensuring dose homogeneity.
Data Presentation: Vehicle Comparison
Table 1: Quantitative and qualitative parameters of the selected dosing vehicles.
| Parameter | IV Formulation (Solution) | PO Formulation (Suspension) |
| Composition | 10% DMSO / 40% PEG400 / 50% Saline | 0.5% CMC / 0.1% Tween-80 in Water |
| Target State | Clear, colorless to pale yellow solution | Uniform, milky suspension |
| Max Typical Dose (Mice) | 5 – 10 mg/kg | 30 – 100 mg/kg |
| Preparation Time | ~30 minutes | ~45 minutes |
| Physical Stability | 4–8 hours at Room Temperature | 24 hours (requires resuspension) |
| Primary Absorption | Direct systemic circulation | Dissolution-rate limited absorption |
Formulation Decision Logic
Figure 1: Formulation decision tree for 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid.
Step-by-Step Experimental Methodologies
Every protocol described below is designed as a self-validating system. Intermediate quality control (QC) steps are embedded to ensure the integrity of the formulation prior to in vivo administration.
Protocol A: Preparation of IV Solution (Target: 2 mg/mL) Causality: Sequential addition is critical. Adding saline before the drug is fully solvated in PEG400 will cause irreversible precipitation[2][3].
-
Weighing: Accurately weigh 20 mg of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid into a clean, sterile glass vial.
-
Primary Solubilization: Add 1.0 mL of tissue-culture grade DMSO. Vortex vigorously for 2–3 minutes until the powder is completely dissolved.
-
Self-Validation Check: Hold the vial against a light source. The solution must be 100% transparent with no visible particulates.
-
-
Co-solvent Addition: Add 4.0 mL of PEG400 to the DMSO solution. Vortex for an additional 2 minutes to ensure complete homogeneous mixing.
-
Aqueous Dilution: Place the vial on a magnetic stirrer. While stirring at 300 rpm, add 5.0 mL of sterile 0.9% Saline dropwise (approx. 1 drop per second).
-
Self-Validation Check: Monitor the solution during saline addition. If transient cloudiness appears and does not clear upon stirring, the thermodynamic solubility limit has been exceeded.
-
-
Sterilization & Verification: Filter the final 10 mL solution through a 0.22 µm PTFE syringe filter. Analyze a 10 µL aliquot via LC-MS/MS to confirm the final concentration is exactly 2.0 mg/mL prior to dosing.
Protocol B: Preparation of PO Suspension (Target: 10 mg/mL) Causality: High-shear mixing and geometric dilution are required to prevent the hydrophobic API from clumping and floating on the surface of the aqueous vehicle.
-
Wetting: Weigh 100 mg of the API into a glass mortar. Add 100 µL (0.1 mL) of Tween-80 directly onto the powder.
-
Trituration: Use a pestle to triturate the powder and Tween-80 into a smooth, uniform paste. This step displaces air from the hydrophobic particle surfaces.
-
Geometric Dilution: Gradually add 9.9 mL of a pre-prepared 0.5% CMC aqueous solution in 1 mL increments. Triturate continuously between additions to ensure the paste disperses evenly into the aqueous phase.
-
Homogenization: Transfer the mixture to a vial and sonicate in a water bath for 10 minutes to remove trapped air bubbles.
-
Self-Validation Check: Place a drop of the suspension on a glass slide under a light microscope. Ensure the particle size is uniformly distributed and generally <10 µm, with no large agglomerates that could clog a gavage needle.
-
-
Dosing: Stir the suspension continuously on a magnetic plate at 150 rpm during the entire dosing procedure to prevent sedimentation.
Pharmacokinetic (PK) Blood Sampling Protocol
To accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated compound:
-
Administration: Administer the IV formulation via the lateral tail vein (mice) or jugular vein catheter (rats) at 5 mL/kg. Administer the PO formulation via oral gavage at 10 mL/kg.
-
Sampling Timepoints: Collect 50 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[5].
-
Processing: Collect blood into K2EDTA-coated microcentrifuge tubes. Invert gently 5 times. Centrifuge at 3,000 × g for 10 minutes at 4°C.
-
Storage: Transfer the plasma supernatant to pre-chilled tubes and immediately store at -80°C to prevent potential degradation of the pyrrole-2-carboxylic acid moiety prior to LC-MS/MS bioanalysis.
Sources
- 1. scielo.br [scielo.br]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 3. Pharmacokinetics of Jaspine B and Enhancement of Intestinal Absorption of Jaspine B in the Presence of Bile Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmaceutical excipient PEG400 affect the absorption of baicalein in Caco‐2 monolayer model by interacting with UDP‐glucuronosyltransferases and efflux transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and pharmacodynamics of 4-methylumbelliferone and its glucuronide metabolite in mice | bioRxiv [biorxiv.org]
- 6. Self-emulsifying drug delivery systems (SEDDS) disrupt the gut microbiota and trigger an intestinal inflammatory response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid crude extracts
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and validated purification protocols for 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid .
As a highly functionalized heterocycle, this compound presents a unique "solubility-stability paradox" for researchers. The 4-chlorophenyl group at the C5 position imparts significant lipophilicity, making standard aqueous manipulations difficult due to emulsion formation. Conversely, the pyrrole-2-carboxylic acid core is highly sensitive to oxidative polymerization and acid-catalyzed thermal decarboxylation. This guide is designed to help application scientists navigate these competing physicochemical properties to achieve high-purity isolation.
Part 1: Troubleshooting FAQs (Causality & Solutions)
Q1: My crude extract turned from pale yellow to dark brown/black during solvent evaporation. Is the product ruined? A1: Not necessarily, but it has undergone partial autoxidation. Pyrroles are highly susceptible to oxidation and subsequent polymerization when exposed to atmospheric oxygen and light[1]. This process forms highly conjugated, dark-colored polypyrrole impurities[2].
-
The Solution: Always perform solvent evaporations under reduced pressure at temperatures below 35°C. Backfill your rotary evaporator with an inert gas (argon or nitrogen). To remove these dark polymers, utilize anaerobic recrystallization or pass the crude mixture through a short silica plug using a degassed solvent system before proceeding to high-resolution purification.
Q2: I attempted an acid-base extraction to isolate the carboxylic acid, but my yield was extremely low, and NMR shows a missing carboxylic acid peak. What happened? A2: You likely triggered acid-catalyzed decarboxylation. Pyrrole-2-carboxylic acids undergo rapid decarboxylation in acidic media[3]. The mechanism involves the protonation of the carboxylate or the C2-position of the pyrrole ring, followed by C-C bond cleavage to release CO₂[3]. This reaction is highly temperature-dependent.
-
The Solution: During the acidification step of the aqueous layer, never let the pH drop below 3.0 and maintain the temperature strictly between 0°C and 5°C using an ice bath. Extract the protonated acid into an organic solvent immediately to minimize its residence time in the aqueous acidic environment.
Q3: My product co-elutes with unreacted 4-chlorophenyl-containing starting materials during normal-phase silica chromatography. How can I resolve this? A3: The 4-chlorophenyl moiety dominates the retention behavior on normal-phase silica, masking the polarity of the pyrrole core.
-
The Solution: Switch to Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Using a C18 or specialized low-silanol column with an acidic mobile phase (like 0.1% Formic Acid) suppresses the ionization of the carboxylic acid, allowing for sharp peak shapes and excellent resolution from non-polar starting materials[4].
Part 2: Validated Experimental Protocols
Protocol 1: Temperature-Controlled Acid-Base Extraction
Causality: This protocol exploits the pKa of the carboxylic acid (~3.7–4.4) to separate it from neutral/basic impurities while strictly preventing thermal decarboxylation.
-
Dissolution: Dissolve the crude extract in ethyl acetate (10 mL/g of crude).
-
Basic Extraction: Wash the organic layer with cold (5°C) 0.5 M NaOH (3 x 5 mL). The product enters the aqueous layer as the sodium carboxylate salt. (Self-validation: The organic layer should retain lipophilic impurities; verify via TLC).
-
Temperature Control: Transfer the combined aqueous layers to a flask submerged in an ice-water bath. Stir vigorously and allow the internal temperature to reach < 5°C.
-
Careful Acidification: Dropwise, add cold 1 M HCl while continuously monitoring with a calibrated pH meter. Stop exactly at pH 3.0. Do not over-acidify.
-
Recovery: Immediately extract the turbid aqueous mixture with cold ethyl acetate (3 x 10 mL).
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (< 30°C) to yield the semi-pure product.
Protocol 2: Preparative RP-HPLC
Causality: Resolves structurally similar lipophilic impurities using hydrophobic interactions while stabilizing the pyrrole core.
-
Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: LC-MS grade Water + 0.1% Formic Acid. (Formic acid ensures the carboxylic acid remains protonated for predictable retention without degrading the pyrrole[4]).
-
Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 40% B to 85% B over 20 minutes. Flow rate: 15 mL/min.
-
Detection: Monitor at 254 nm (chlorophenyl absorbance) and 280 nm (pyrrole absorbance).
-
Fraction Collection: Collect the major peak, immediately freeze on dry ice, and lyophilize (freeze-dry) to prevent hydrolytic degradation.
Part 3: Quantitative Data Summary
The following table summarizes the critical physicochemical parameters and expected purification metrics to benchmark your experimental success.
| Parameter | Condition / Solvent System | Expected Value / Result |
| pKa (Carboxylic Acid) | Aqueous / Calculated | ~3.7 – 4.4 |
| TLC Retention Factor ( Rf ) | Hexane : EtOAc (6:4) + 1% AcOH | 0.35 – 0.45 |
| HPLC Retention Time | C18, 40-85% MeCN/H₂O (0.1% FA), 20 min | 12.5 – 14.0 min |
| Extraction Recovery | pH 3.0 Acidification (0–5°C) | > 85% |
| Thermal Stability Limit | In acidic media (pH < 4) | < 35°C |
Part 4: Purification Workflow Visualization
Workflow for the purification of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid.
References
-
Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
-
Pyrrole Source: Wikipedia URL:[Link]
-
Carbon Kinetic Isotope Effects Reveal Variations in Reactivity of Intermediates in the Formation of Protonated Carbonic Acid Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
Technical Support Center: Stability of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid in DMSO
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid. We will address common stability challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent, providing in-depth troubleshooting, validated protocols, and expert insights to ensure the integrity and reproducibility of your experimental data.
Executive Summary of Stability & Storage Recommendations
For optimal stability and to mitigate common issues such as precipitation and degradation, we recommend the following handling and storage procedures for DMSO solutions of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid.
| Parameter | Recommendation | Rationale |
| Solvent Quality | Use anhydrous DMSO (≥99.9%) | Minimizes water-induced precipitation and potential hydrolysis.[1][2] |
| Storage Temperature | -20°C for short-term (≤1 month), -80°C for long-term (up to 6 months) | Low temperatures significantly slow the rate of chemical degradation.[3][4] |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles, which are a primary cause of compound precipitation.[3][4] |
| Light Exposure | Store in amber glass vials | Protects the compound from potential photochemical degradation.[3][4] |
| Container Seal | Use tightly sealed containers with PTFE-lined caps | Prevents absorption of atmospheric moisture by the hygroscopic DMSO.[3][5] |
Frequently Asked Questions (FAQs)
Q1: I observed a white precipitate in my DMSO stock solution after storing it at -20°C. Is my compound degrading?
A1: This is the most common issue reported and is typically a problem of solubility, not chemical degradation. The appearance of a precipitate after a freeze-thaw cycle is often due to the compound "crashing out" of solution.
-
Causality (The "Why"): The solubility of many organic compounds, including this pyrrole-carboxylic acid derivative, is temperature-dependent. As the DMSO solution freezes, the compound's solubility limit is exceeded, causing it to precipitate. Upon thawing, the re-dissolution process can be slow and incomplete, especially for highly concentrated stock solutions, leaving visible precipitate. Furthermore, if the DMSO has absorbed even small amounts of water, this can dramatically lower the compound's solubility.[1][6][7]
-
Immediate Solution:
-
Gently warm the vial to room temperature or in a 37°C water bath.
-
Vortex the solution vigorously or use a bath sonicator for several minutes to facilitate re-dissolution.[4]
-
Visually inspect the solution against a light source to ensure all precipitate has dissolved before use.
-
-
Long-Term Prevention:
-
Aliquot your stock solution into smaller, single-use volumes immediately after preparation. This is the single most effective way to prevent issues arising from repeated freeze-thaw cycles.[3][4]
-
Use high-purity, anhydrous DMSO and tightly sealed containers to prevent moisture absorption.[3]
-
Consider preparing a slightly more dilute stock solution if precipitation is a persistent problem.[4]
-
Q2: My LC-MS analysis shows a decrease in the parent compound peak and the appearance of new, unidentified peaks over time. What potential degradation pathways should I consider?
A2: While 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a relatively stable molecule, degradation can occur under suboptimal storage conditions. The presence of the carboxylic acid and the pyrrole ring are key to understanding potential pathways.
-
Expert Insight: The primary culprits for degradation in DMSO are often contaminants and environmental factors rather than a direct reaction with the solvent itself.
-
Hydrolysis: While the carboxylic acid is stable, if your compound were an ester or another hydrolytically labile functional group, water absorbed by DMSO would be a major concern. For this specific molecule, water's main impact is on solubility.[1][2]
-
Acid-Catalyzed DMSO Decomposition: Carboxylic acids can lower the pH of the DMSO solution. While typically not strong enough to cause rapid decomposition, over long periods at elevated temperatures, this acidic environment can facilitate the thermal decomposition of DMSO itself.[8][9] This process can generate reactive species like formaldehyde and methanesulfonic acid, which could potentially react with your compound.[8][10]
-
Oxidation: The electron-rich pyrrole ring can be susceptible to oxidation from atmospheric oxygen, especially if catalyzed by trace metal impurities or prolonged exposure to light.
-
-
Troubleshooting Steps:
-
Confirm the Identity of Peaks: If possible, use high-resolution mass spectrometry (HR-MS) to get an accurate mass of the new peaks to help elucidate their structure.
-
Perform a Forced Degradation Study: Intentionally expose fresh solutions to heat, acid, base, and light to see if you can replicate the degradation products. This can help identify the specific vulnerability of your compound.
-
Implement an Inert Atmosphere: For maximum stability during long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.[4]
-
Q3: What is the definitive way to assess the stability of my specific batch of this compound in my lab's DMSO?
A3: The most reliable method is to conduct a formal stability study using an orthogonal analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).[3][11] This self-validating process provides quantitative data on the compound's stability under your exact storage conditions. We provide a detailed protocol for this in the "Experimental Protocols" section below. The core principle is to compare the peak area of the compound at various time points relative to its peak area at the initial time point (T=0).[3][11]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate in Vial | Compound solubility exceeded during freeze-thaw cycle; Water contamination in DMSO.[1][3] | Gently warm and vortex/sonicate to redissolve.[4] Prepare single-use aliquots for future use. Always use fresh, anhydrous DMSO. |
| Inconsistent Biological Assay Results | Non-homogenous solution due to incomplete re-dissolution; Compound degradation; Inaccurate concentration from multiple freeze-thaw cycles. | Always ensure complete dissolution before making dilutions. Perform a stability study (see protocol below). Use freshly thawed aliquots for each experiment.[3] |
| Appearance of New Peaks in LC-MS/NMR | Chemical degradation (oxidation, acid-catalyzed).[8] | Store aliquots at -80°C under an inert atmosphere.[4] Protect from light. Perform a stability study to quantify the rate of degradation. |
| Gradual Decrease in Purity Over Time | Slow chemical degradation. | Confirm storage conditions are optimal (anhydrous DMSO, -80°C, protection from light). Determine the acceptable shelf-life from your stability study and prepare fresh stock solutions accordingly. |
Visualized Workflows
Caption: Troubleshooting flowchart for precipitated compound.
Caption: Workflow for assessing compound stability in DMSO via LC-MS.
Experimental Protocols
Protocol 1: General Protocol for Assessing Compound Stability in DMSO using LC-MS
This protocol allows for the quantitative assessment of compound stability in DMSO over time.[11]
Objective: To determine the percentage of a compound remaining after incubation in DMSO under specific conditions (e.g., room temperature, -20°C, protected from light).
Materials:
-
5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
-
High-purity, anhydrous DMSO (≥99.9%)
-
A stable internal standard (IS) (e.g., a structurally similar but stable compound)
-
LC-MS system with a suitable C18 column and UV/MS detector
-
Amber glass vials with Teflon-lined caps
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the test compound in anhydrous DMSO to a desired concentration (e.g., 10 mM).
-
Prepare a separate stock solution of a stable internal standard (IS) in anhydrous DMSO.
-
-
Sample Preparation:
-
In amber vials, prepare replicate samples (n=3) by mixing the compound stock solution and the IS stock solution to achieve a final working concentration.
-
Ensure the final volume in each vial is identical.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot from each replicate vial.
-
Dilute the aliquot appropriately with a suitable solvent (e.g., acetonitrile/water) for LC-MS analysis.
-
Analyze by LC-MS to establish the baseline peak area ratio of the analyte to the internal standard.[11]
-
-
Incubation:
-
Store the sealed replicate vials under the desired test conditions (e.g., in a -20°C freezer, on a lab bench at room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), remove one set of replicate vials from storage.
-
Allow vials to thaw completely and vortex thoroughly to ensure homogeneity.
-
Remove an aliquot from each vial, dilute, and analyze by LC-MS using the exact same method as the T=0 analysis.[3][11]
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Normalize the ratios at each time point to the T=0 ratio using the formula: Percentage Remaining = [(Ratio at T=x) / (Ratio at T=0)] * 100 [3]
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Cheng, X., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]
-
Kozikowski, B. A., et al. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]
-
Waybright, T. J., et al. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ResearchGate. [Link]
-
5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid. NextSDS. [Link]
-
5-(4-CHLORO-PHENYL)-1H-PYRROLE-2-CARBOXYLIC ACID. NextSDS. [Link]
-
Lipinski, C. A. Issues in Compound Storage in DMSO. Ziath. [Link]
-
Roberts, J. D., et al. (2002, May 15). Ionization equilibria of dicarboxylic acids in dimethyl sulfoxide as studied by NMR. Journal of the American Chemical Society. [Link]
-
Conformational Preferences of trans-1,2- and cis-1,3- Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide... Caltech MSC. [Link]
-
Lee, B., & Lee, W. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water Research, 38(9), 2357-2364. [Link]
-
A quantum chemical study of the interaction of carboxylic acids with DMSO. ResearchGate. [Link]
-
DMSO Autocatalytic Decomposition Study. Scribd. [Link]
-
Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Figshare. [Link]
-
What is the best way of storing a DMSO in a research lab?. Quora. [Link]
-
Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Figshare. [Link]
-
Compund dilution in DMSO. Reddit. [Link]
-
Pliego, J. R., & Riveros, J. M. (2003). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A, 108(1), 191-197. [Link]
-
Pyrrole. PubChem. [Link]
-
5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid. NextSDS. [Link]
-
Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]
-
5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. PMC. [Link]
-
Unexpected Substituent Effects in Spiro-Compound Formation... ACS Publications. [Link]
-
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]
-
Degradation of DMSO in aqueous solutions by the Fenton reaction based advanced oxidation processes. ResearchGate. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
Sources
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, experience-driven advice to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
Introduction to the Synthesis
The synthesis of substituted pyrroles like 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a critical process in medicinal chemistry due to the prevalence of the pyrrole motif in pharmacologically active compounds. The most common and direct route is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3] While synthetically elegant, this pathway is sensitive to reaction conditions, and several side reactions can significantly impact the yield and purity of the desired product. The two most critical side reactions are the acid-catalyzed formation of furan impurities and the undesired decarboxylation of the target molecule.[1][4][5]
This guide provides a structured, question-and-answer-based approach to troubleshoot these and other common issues.
Troubleshooting Workflow: A General Overview
Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting any synthetic challenges. The following diagram outlines a systematic approach to identifying and resolving problems in your reaction.
Caption: A systematic workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield is very low. What are the most likely causes?
A1: Low yield is a common issue that can stem from several factors. The Paal-Knorr synthesis is a delicate balance of nucleophilic attack, cyclization, and dehydration.[1][2] Here are the primary areas to investigate:
-
Sub-optimal pH: This is the most critical parameter. The reaction requires weakly acidic to neutral conditions.[1]
-
Too Acidic (pH < 3): Promotes the competing Paal-Knorr furan synthesis, where the 1,4-dicarbonyl starting material self-condenses to form a furan byproduct instead of reacting with the amine.[1][6]
-
Too Basic: The initial nucleophilic attack of the amine on the carbonyl is efficient, but the subsequent acid-catalyzed dehydration steps to form the aromatic pyrrole are hindered.
-
-
Inefficient Water Removal: The final step of the synthesis is the dehydration of a cyclic hemiaminal intermediate.[2] If water is not effectively removed (e.g., by a Dean-Stark trap in a suitable solvent like toluene) or if the reaction temperature is too low, the equilibrium may not favor the final aromatic pyrrole product.
-
Reaction Temperature and Time: Insufficient heating can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times, especially under acidic conditions, can promote decarboxylation of the desired product.[4][5]
Solution Pathway:
-
pH Control: Buffer the reaction or use a weak acid catalyst like acetic acid.[1] Avoid strong mineral acids. Monitor the pH throughout the reaction if possible.
-
Optimize Conditions: Experiment with reaction time and temperature. A good starting point is refluxing in a solvent like ethanol or acetic acid.[7] For stubborn reactions, consider microwave irradiation, which can sometimes improve yields and reduce reaction times.[7][8]
-
Catalyst Choice: While often acid-catalyzed, various catalysts like iodine, Lewis acids, or silica sulfuric acid have been used to promote the reaction under milder conditions.[7][9]
Q2: I've identified the decarboxylated pyrrole, 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole, as a major impurity. How can I prevent this?
A2: This is a well-documented side reaction for pyrrole-2-carboxylic acids. The electron-rich nature of the pyrrole ring makes it susceptible to protonation, which facilitates the loss of carbon dioxide.[5][10] The mechanism involves protonation of the pyrrole ring at the C2 position, which creates a low-energy carbanion leaving group upon decarboxylation.[4][10]
Causality:
-
Acid Catalysis: The decarboxylation is strongly catalyzed by acid.[4][10] This can occur during the main Paal-Knorr reaction if conditions are too harsh, or more commonly, during acidic workup or subsequent purification steps.
-
High Temperatures: Thermal energy can also drive the decarboxylation, especially in the presence of acid.
Mitigation Strategies:
-
During Synthesis: Use the mildest possible acidic conditions required for the Paal-Knorr cyclization. As mentioned, acetic acid is often sufficient.[1]
-
During Workup: Avoid strong acids. After the reaction, neutralize the mixture with a mild base like sodium bicarbonate solution, not a strong base which could cause other issues.
-
If Starting from an Ester: If your synthesis involves a final hydrolysis step (e.g., converting an ethyl ester to the carboxylic acid), avoid harsh acidic conditions. Saponification with a base (e.g., NaOH or KOH) followed by careful acidification to pH 4-5 at low temperature (0-5 °C) during workup is the preferred method. Strong acid hydrolysis will almost certainly cause significant decarboxylation.[11][12]
Q3: My crude product is contaminated with a significant amount of 2-(4-Chlorophenyl)-4-methylfuran. Why is this happening?
A3: You are observing the classic Paal-Knorr furan synthesis, a major competitive pathway.[1][6] Both the pyrrole and furan syntheses start from the same 1,4-dicarbonyl compound. The outcome is determined by the nucleophile that initiates the cyclization.
Reaction Pathways:
-
Pyrrole Formation (Desired): The amine acts as the nucleophile, attacking a carbonyl group, leading to the formation of a hemiaminal intermediate which then cyclizes and dehydrates.[2]
-
Furan Formation (Side Reaction): Under strongly acidic conditions (pH < 3), a carbonyl oxygen is protonated. The other carbonyl group enolizes, and the enol oxygen acts as the nucleophile, attacking the protonated carbonyl. Subsequent dehydration yields the furan ring.[6]
Caption: Key reaction pathways and side reactions in the synthesis.
Solution: The solution is straightforward: maintain the reaction pH between 4 and 7. Use of amine/ammonium hydrochloride salts or running the reaction at a pH below 3 will favor furan formation.[1] If you are using a strong acid catalyst, switch to a weaker one like acetic acid or p-toluenesulfonic acid in catalytic amounts.[13]
Q4: How can I effectively purify the final product and remove these common impurities?
A4: Purification can be challenging due to the similar polarities of the desired product and its byproducts. A multi-step approach is often necessary.[14]
-
Initial Workup (Liquid-Liquid Extraction):
-
After quenching the reaction, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid product will be deprotonated and move into the aqueous layer as a carboxylate salt.
-
The less acidic decarboxylated pyrrole and the neutral furan impurity will remain in the organic layer. This is a crucial separation step.
-
Separate the aqueous layer and carefully re-acidify it with a dilute acid (e.g., 1M HCl) at low temperature to pH 4-5 to precipitate your product. Filter the resulting solid.
-
-
Recrystallization:
-
This is a powerful technique for removing minor impurities.
-
Common solvent systems include ethanol/water or methanol/water mixtures.[14] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
-
Column Chromatography:
-
If recrystallization is insufficient, column chromatography is the next step.
-
Use silica gel as the stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexanes. The carboxylic acid is quite polar and will generally have a lower Rf than the decarboxylated and furan impurities. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can improve peak shape and reduce tailing of the carboxylic acid on the silica.
-
Quantitative Data Summary & Troubleshooting
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low Yield (< 40%) | Reaction conditions not optimal (time, temp). | Increase reaction time or temperature moderately. Consider microwave-assisted synthesis.[7] |
| pH is too high (basic). | Add a catalytic amount of a weak acid (e.g., acetic acid).[1] | |
| Major Furan Impurity | Reaction pH is too low (< 3). | Ensure pH is between 4 and 7. Replace strong acid catalysts with weak acids.[1][6] |
| Major Decarboxylated Impurity | Excessive heat and/or acidity. | Reduce reaction temperature. Use milder acidic conditions. During workup, use dilute acid at 0°C for precipitation.[4][5] |
| Reaction Stalls / High SM | Inefficient dehydration of intermediate. | Use a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). |
| Low reactivity of starting materials. | Consider a more active catalyst (e.g., a Lewis acid) or higher reaction temperature.[7] |
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of Ethyl 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate
This protocol describes the synthesis of the ethyl ester, which can then be hydrolyzed to the target carboxylic acid.
Caption: Generalized mechanism for the Paal-Knorr pyrrole synthesis.
Materials:
-
Ethyl 2,4-dioxo-4-(4-chlorophenyl)pentanoate (1.0 equiv)
-
Ammonium acetate (3.0 equiv)
-
Glacial acetic acid (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2,4-dioxo-4-(4-chlorophenyl)pentanoate (1.0 equiv) and ammonium acetate (3.0 equiv).
-
Add glacial acetic acid to the flask to act as both the solvent and the catalyst.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice water with stirring.
-
Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate until effervescence ceases.
-
A solid precipitate of the crude ester should form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol.
Protocol 2: Saponification to 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Materials:
-
Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.5 equiv)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the starting ester (1.0 equiv) in ethanol in a round-bottom flask.
-
Add the 10% NaOH solution (2.5 equiv) to the flask.
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis shows complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in water and transfer to a beaker placed in an ice bath.
-
While stirring vigorously, slowly add 1M HCl dropwise to the solution. Monitor the pH.
-
Continue adding acid until the pH of the solution is approximately 4-5. The target carboxylic acid will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any salts, and dry under vacuum.
References
-
Richard, J. P., et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]
-
Gong, C., et al. (2012). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. Available at: [Link]
-
Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]
-
Duan, F.-J., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. Available at: [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]
-
Richard, J. P., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Various Authors. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. Available at: [Link]
-
Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry. Available at: [Link]
- Carson, J. R. (1982). Preparation of pyrrole esters. Google Patents.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 12. WO1982002044A1 - Preparation of pyrrole esters - Google Patents [patents.google.com]
- 13. Paal-Knorr Synthesis (Chapter 40) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation pattern of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid, a compound of interest due to its substituted pyrrole core, a common motif in pharmacologically active molecules.
This document is structured to provide researchers, scientists, and drug development professionals with a predictive and comparative framework for analyzing this molecule and its analogs. By dissecting the fragmentation behavior of its constituent parts—the chlorophenyl group, the methyl-pyrrole ring, and the carboxylic acid—we can construct a logical and scientifically grounded hypothesis of its mass spectral fate. This guide will compare the expected outcomes from both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a comprehensive analytical perspective.
Predicted Mass Spectrum and Isotopic Profile
The nominal molecular weight of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is 249 g/mol . A crucial initial observation in the mass spectrum will be the isotopic pattern conferred by the chlorine atom. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1] Consequently, the molecular ion (M⁺˙) will appear as a pair of peaks, M⁺˙ and [M+2]⁺˙, with a characteristic intensity ratio of roughly 3:1, providing immediate evidence of a single chlorine atom in the molecule.
Fragmentation Pathways: A Comparative Analysis of EI and ESI
The choice of ionization technique fundamentally dictates the extent of fragmentation. Electron Ionization (EI) is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed structural fingerprint.[2] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically yields the protonated molecule [M+H]⁺ with minimal initial fragmentation, making it ideal for molecular weight confirmation and subsequent tandem MS (MS/MS) analysis.[2][3]
Electron Ionization (EI-MS) Fragmentation
Under EI conditions (typically 70 eV), the molecular ion of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is expected to be moderately stable due to the aromaticity of both the pyrrole and phenyl rings.[4] However, a cascade of fragmentation events is anticipated, driven by the functional groups present.
Key Predicted EI Fragmentation Pathways:
-
Decarboxylation: The most facile fragmentation for many aromatic carboxylic acids is the loss of a carboxyl radical (•COOH) or carbon dioxide (CO₂).[4][5]
-
Chlorine Radical Elimination: A characteristic fragmentation of aromatic halides is the loss of the halogen radical.[1][4] This would result in a fragment at m/z 214.
-
Pyrrole Ring Fission: The substituted pyrrole ring can undergo cleavage, although this is often less favorable than the loss of substituents.[2]
-
Methyl Radical Loss: Cleavage of the methyl group from the pyrrole ring could occur, leading to a fragment at m/z 234/236.
Below is a DOT language script visualizing the predicted EI fragmentation cascade.
Caption: Predicted EI-MS Fragmentation Pathway.
Electrospray Ionization with Tandem MS (ESI-MS/MS)
In positive-ion ESI, the molecule will readily protonate, likely on the pyrrole nitrogen or the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 250/252. This ion will exhibit minimal fragmentation in the source. Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer will be required to elicit structural information.
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Loss of Water: Protonated carboxylic acids often lose a molecule of water (H₂O).[6][7] This would result in a fragment at m/z 232/234.
-
Loss of Carbon Monoxide and Water: A sequential loss of water and carbon monoxide (CO) is a plausible pathway, leading to a fragment at m/z 204/206.
-
Loss of the Chlorophenyl Group: Cleavage of the bond between the pyrrole and the chlorophenyl ring could occur, though this is generally less common in the absence of high collision energy.
The following diagram illustrates the proposed ESI-MS/MS fragmentation.
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
Summary of Predicted Fragment Ions
| Ionization | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| EI | 249/251 | 232/234 | •OH | Acylium ion |
| EI | 249/251 | 204/206 | •CO₂H | 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole cation |
| EI | 249/251 | 214 | •Cl | 5-Phenyl-3-methyl-1H-pyrrole-2-carboxylic acid cation |
| EI | 249/251 | 205/207 | CO₂ | 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole radical cation |
| ESI-MS/MS | 250/252 | 232/234 | H₂O | Protonated acylium ion |
| ESI-MS/MS | 250/252 | 222/224 | CO | Protonated 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole |
| ESI-MS/MS | 232/234 | 204/206 | CO | Fragment from sequential loss |
Experimental Protocol for Mass Spectrometric Analysis
To validate these predictions, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
-
Dissolution: Dissolve 1 mg of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilution for ESI: For ESI-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.
-
Preparation for EI: For direct-infusion EI-MS, the pure compound can be used. If coupled with Gas Chromatography (GC-MS), a more volatile derivative (e.g., methyl ester) may be necessary.
Instrumental Analysis Workflow
The following diagram outlines the logical flow for a comprehensive mass spectrometric analysis.
Caption: Comprehensive MS Experimental Workflow.
ESI-MS/MS Parameters (Example on a Q-TOF Instrument)
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to observe the generation of different fragment ions.
EI-MS Parameters (Example on a GC-MS Instrument)
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 50-300
Conclusion
This guide provides a robust, theory-backed framework for understanding the mass spectrometric fragmentation of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid. By leveraging established fragmentation rules for its constituent chemical moieties, we can confidently predict the major fragmentation pathways under both hard and soft ionization conditions. The characteristic isotopic signature of chlorine serves as a vital confirmation point. The provided experimental protocols offer a clear path for the empirical validation of these predictions, ensuring a high degree of scientific rigor. This predictive approach is invaluable for researchers in the rapid identification and structural confirmation of this and structurally related compounds.
References
- Vertex AI Search.
- Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831.
- ResearchGate.
- Holmes, J. L. (1970). The mass spectra of carboxylic acids–II: Fragmentation mechanisms in the homologous series HOOC(CH2)nCOOH. Organic Mass Spectrometry, 3(12), 1505-1525.
- YouTube. (2023, January 25).
- Doc Brown's Advanced Organic Chemistry.
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693-2702.
- BenchChem. (2025).
- BenchChem. (2025).
- Thi, H. T., et al. (2017).
- PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- Chemistry LibreTexts. (2023, August 29).
Sources
- 1. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 5-(4-Chlorophenyl)-Substituted Pyrrole Analogs as Anti-inflammatory Agents
This guide provides a comprehensive analysis of 5-(4-chlorophenyl)-substituted pyrrole derivatives, a class of compounds demonstrating significant potential in the development of novel anti-inflammatory therapeutics. We will delve into the structure-activity relationships (SAR) that govern their efficacy, with a particular focus on a promising analog, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and design principles of this chemical scaffold.
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives have been explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a 4-chlorophenyl substituent at the 5-position of the pyrrole ring has been a particularly fruitful strategy in the quest for potent and selective therapeutic agents.[4][5] This substitution often enhances the biological activity, potentially by increasing the compound's ability to fit into the active sites of target enzymes and establishing favorable interactions.[6]
Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
Many pyrrole-based anti-inflammatory agents exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[7] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 over COX-1 is a key goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
The structure of pyrrole derivatives, particularly those with bulky aromatic substituents, allows them to occupy the hydrophobic channel of the COX-2 active site, leading to inhibition.[7] The 4-chlorophenyl group, in particular, can enhance this interaction.
Caption: Simplified signaling pathway of COX-2-mediated inflammation and its inhibition by 5-(4-chlorophenyl)-pyrrole analogs.
Comparative Efficacy of a Lead Analog
A notable example from this class is 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (referred to as Compound 3f), which was designed based on the structure of the selective COX-2 inhibitor celecoxib.[4][5] This compound has demonstrated potent anti-inflammatory activity in preclinical models.
In Vivo Anti-inflammatory Activity
The efficacy of Compound 3f was assessed using the carrageenan-induced paw edema model in rats, a standard assay for evaluating acute inflammation.[4][5] The results are summarized below, with the well-established NSAID diclofenac used as a reference.
| Compound | Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema |
| Compound 3f | 10 | 14 days (repeated) | Significant inhibition (p < 0.001) |
| Compound 3f | 20 | 2 h (single dose) | Significant inhibition (p = 0.001) |
| Compound 3f | 20 | 14 days (repeated) | Significant inhibition (p < 0.001) |
| Compound 3f | 40 | 14 days (repeated) | Significant inhibition (p < 0.001) |
| Diclofenac | 25 | 14 days (repeated) | Significant inhibition |
Data synthesized from the findings presented in Biomedicines (2025).[4]
The data clearly indicates that Compound 3f exhibits potent anti-inflammatory effects, particularly with repeated dosing, where all tested concentrations significantly reduced paw edema.[4]
Immunomodulatory Effects
Beyond its anti-inflammatory action, Compound 3f has also been shown to modulate the immune response. In a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of Compound 3f led to a significant decrease in the pro-inflammatory cytokine TNF-α.[4] Interestingly, the treatment also caused a significant increase in the anti-inflammatory cytokine TGF-β1, while levels of IL-10 remained unchanged.[4] This suggests a selective immunomodulatory mechanism that could be beneficial in chronic inflammatory conditions.
Structure-Activity Relationship (SAR) Insights
The efficacy of 5-(4-chlorophenyl)-substituted pyrrole analogs is highly dependent on the nature and position of other substituents on the pyrrole ring. SAR studies have revealed several key principles for designing potent analogs:
-
The 5-Aryl Group: The presence of a phenyl group at the 5-position is often crucial for activity. A para-chloro substitution on this phenyl ring, as seen in Compound 3f, is a common feature in potent analogs and is thought to enhance binding affinity with target proteins.[6]
-
Substituents at the 1-Position: The group attached to the pyrrole nitrogen (N1) significantly influences activity. In Compound 3f, a phenylpropanoic acid moiety is present at this position. This acidic group may mimic the carboxylic acid of arachidonic acid, allowing it to interact with the active site of COX enzymes.
-
Substituents at Other Ring Positions: The presence of a methyl group at the 2-position and an acetyl group at the 3-position, as in Compound 3f, contributes to the overall steric and electronic profile of the molecule, which is critical for its biological activity.[4][5] Electron-donating groups on the pyrrole scaffold have been correlated with improved anti-inflammatory responses in some series.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This section provides a detailed methodology for assessing the in vivo anti-inflammatory efficacy of test compounds, as described in the evaluation of Compound 3f.[4]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. rjwave.org [rjwave.org]
A Comparative Spectroscopic Guide to 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Molecular Structure and Predicted Electronic Effects
The target molecule, 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid, possesses a unique combination of substituents on the pyrrole core, each influencing the electronic environment and, consequently, the spectroscopic output.
-
Pyrrole Core: An aromatic, electron-rich heterocycle.
-
Carboxylic Acid (C2): An electron-withdrawing group that de-shields adjacent nuclei. Its hydroxyl proton is highly acidic.
-
Methyl Group (C3): An electron-donating group that shields adjacent nuclei.
-
4-Chlorophenyl Group (C5): This group has a dual effect. The phenyl ring extends the conjugated π-system. The chlorine atom is electron-withdrawing via induction but can be weakly electron-donating through resonance.
These features collectively create a distinct electronic fingerprint that can be systematically decoded using a multi-technique spectroscopic approach.
Caption: General workflow for comprehensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For our target compound, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
Experimental Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is ideal because it can dissolve the polar carboxylic acid and its N-H and O-H protons will be observable as exchangeable signals.
Predicted Spectrum and Comparative Analysis: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10.0-13.0 ppm range, due to strong hydrogen bonding and the electronegativity of the oxygen atoms.[1][2]
-
Pyrrole N-H Proton: The N-H proton of the pyrrole ring is also expected to be a broad singlet, appearing around 11.0-12.0 ppm in DMSO-d₆. Its chemical shift is influenced by the electron-withdrawing groups on the ring.
-
Aromatic Protons (4-Chlorophenyl): The protons on the chlorophenyl ring will appear as two doublets due to the para-substitution pattern, creating an AA'BB' system. Protons ortho to the chlorine (H-3', H-5') will be slightly upfield from the protons meta to the chlorine (H-2', H-6'). We predict these signals in the 7.40-7.80 ppm range. For comparison, the aromatic protons in similar 2-(4-chlorophenyl)-5-phenyl-1H-pyrrole derivatives resonate in this region.[3]
-
Pyrrole H-4 Proton: This is the sole proton directly on the pyrrole ring. It is flanked by the methyl group at C3 and the chlorophenyl group at C5. Its chemical shift will be a singlet expected around 6.5-7.0 ppm .
-
Methyl Protons (-CH₃): The methyl group at C3 is electron-donating and attached to an sp² carbon. Its protons will appear as a sharp singlet, likely in the 2.1-2.4 ppm range.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | Broad Singlet | D₂O exchangeable. |
| Pyrrole N-H | 11.0 - 12.0 | Broad Singlet | D₂O exchangeable. |
| Chlorophenyl H-2', H-6' | 7.60 - 7.80 | Doublet (J ≈ 8-9 Hz) | Ortho to the pyrrole ring. |
| Chlorophenyl H-3', H-5' | 7.40 - 7.60 | Doublet (J ≈ 8-9 Hz) | Meta to the pyrrole ring. |
| Pyrrole H-4 | 6.5 - 7.0 | Singlet | The sole pyrrolic C-H proton. |
| -CH₃ | 2.1 - 2.4 | Singlet | Attached to C3 of the pyrrole ring. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Rationale: A standard broadband proton-decoupled ¹³C NMR experiment will provide a single peak for each unique carbon environment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted Spectrum and Comparative Analysis: The electronegativity of substituents and their position on the aromatic rings are the primary determinants of the ¹³C chemical shifts.
-
Carboxylic Carbonyl (-COOH): This carbon is highly deshielded and will appear in the 160-175 ppm range, which is characteristic for carboxylic acids.[1][5]
-
Aromatic Carbons: The spectrum will feature nine distinct peaks for the aromatic carbons (five for the pyrrole ring and four for the chlorophenyl ring).
-
Pyrrole C2 & C5: These carbons, bonded to the COOH and the chlorophenyl group respectively, will be significantly downfield, likely 125-140 ppm .
-
Pyrrole C3 & C4: The carbon bearing the methyl group (C3) and the carbon with the lone proton (C4) will be further upfield, in the 110-125 ppm range.
-
Chlorophenyl Carbons: The carbon attached to the pyrrole ring (C-1') and the carbon bearing the chlorine (C-4') will have distinct shifts from the other four carbons, which are expected between 128-135 ppm . The C-Cl carbon typically appears around 130-138 ppm.[6]
-
-
Methyl Carbon (-CH₃): The methyl carbon will be the most shielded (furthest upfield), appearing around 10-15 ppm .[5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C OOH | 160 - 175 | Carbonyl carbon, least shielded. |
| Pyrrole C -2 | 125 - 135 | Attached to COOH group. |
| Pyrrole C -3 | 120 - 130 | Attached to CH₃ group. |
| Pyrrole C -4 | 110 - 120 | The sole CH carbon on the pyrrole ring. |
| Pyrrole C -5 | 130 - 140 | Attached to the chlorophenyl group. |
| Chlorophenyl C -1' | 130 - 135 | Point of attachment to the pyrrole ring. |
| Chlorophenyl C -2', C-6' | 128 - 132 | |
| Chlorophenyl C -3', C-5' | 128 - 132 | |
| Chlorophenyl C -4' | 132 - 138 | Attached to chlorine. |
| -C H₃ | 10 - 15 | Most shielded carbon. |
NMR Experimental Protocol
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak of DMSO (δ 2.50 for ¹H, δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Rationale: FT-IR spectroscopy probes the vibrational modes of functional groups. The Attenuated Total Reflectance (ATR) technique is a modern, simple method for solid samples. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly alters the O-H and C=O stretching frequencies.[7][8] This dimerization is a key feature to observe.
Predicted Spectrum and Comparative Analysis:
-
O-H Stretch (Carboxylic Acid Dimer): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ . This band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer and will overlap with C-H stretching bands.[1]
-
N-H Stretch (Pyrrole): A moderate to sharp peak is anticipated around 3300-3400 cm⁻¹ , corresponding to the N-H stretch of the pyrrole ring.[9]
-
C-H Stretches: Aromatic C-H stretches from both rings will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1680-1710 cm⁻¹ . The conjugation with the pyrrole ring and the hydrogen bonding in the dimer form lower this frequency compared to a simple saturated carboxylic acid.[1]
-
C=C Stretches (Aromatic Rings): Several medium-intensity bands between 1400-1600 cm⁻¹ will correspond to the C=C stretching vibrations within the pyrrole and phenyl rings.[9]
-
C-Cl Stretch: A moderate to strong band in the fingerprint region, around 1080-1100 cm⁻¹ , is characteristic of the C-Cl bond.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Dimer) | 2500 - 3300 | Strong, Very Broad | Overlaps with C-H and N-H stretches. |
| N-H Stretch | 3300 - 3400 | Medium, Sharp | Pyrrole N-H bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Phenyl and Pyrrole C-H. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Methyl group C-H. |
| C=O Stretch | 1680 - 1710 | Strong, Sharp | Carboxylic acid carbonyl. |
| C=C Stretches | 1400 - 1600 | Medium | Aromatic ring vibrations. |
| C-Cl Stretch | 1080 - 1100 | Medium-Strong | Aryl-chloride bond. |
FT-IR Experimental Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
UV-Visible Spectroscopy
Experimental Rationale: UV-Vis spectroscopy provides information about electronic transitions within the molecule, primarily related to the conjugated π-system. The extended conjugation created by the connection of the pyrrole and chlorophenyl rings is expected to result in significant UV absorption.
Predicted Spectrum and Comparative Analysis: Simple pyrroles have weak UV absorption. However, the extended π-system in the target molecule, which includes the pyrrole ring, the carboxylic acid group, and the chlorophenyl ring, will cause a bathochromic (red) shift to longer wavelengths.[10] Pyrrole derivatives with conjugated carbonyl groups and aromatic substituents often show absorption maxima (λ_max) in the 280-350 nm range.[11] We predict a strong absorption band in this region.
| Parameter | Predicted Value | Notes |
| λ_max | 280 - 350 nm | Due to π → π* transitions in the extended conjugated system. |
UV-Vis Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent like ethanol or acetonitrile.
-
Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm.
Mass Spectrometry (MS)
Experimental Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that provides detailed fragmentation information, which is excellent for structural elucidation.
Predicted Spectrum and Comparative Analysis:
-
Molecular Ion (M⁺): The molecular weight of C₁₂H₁₀ClNO₂ is 235.67 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 235 and an M+2 peak at m/z 237 with an intensity ratio of approximately 3:1, which is the characteristic isotopic signature for one chlorine atom.
-
Key Fragmentation Pathways:
-
Loss of COOH: A prominent peak at m/z 190 (M-45) corresponding to the loss of the carboxyl group is highly likely.
-
Loss of Cl: A peak at m/z 200 (M-35) from the loss of a chlorine radical.
-
Cleavage of the Phenyl-Pyrrole Bond: Fragmentation at the bond connecting the two rings can also occur.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Mass Spectrometry Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and stable.
-
Ionization: Use a standard electron ionization source (70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.
Conclusion: An Integrated Spectroscopic Portrait
By integrating the predicted data from NMR, FT-IR, UV-Vis, and Mass Spectrometry, a complete and self-validating structural confirmation of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved. The ¹H and ¹³C NMR data will establish the precise carbon-hydrogen framework and connectivity. FT-IR will confirm the presence of key functional groups (N-H, C=O, O-H, C-Cl). Mass spectrometry will verify the molecular weight and elemental composition (specifically the presence of chlorine), while UV-Vis spectroscopy will characterize the electronic nature of the conjugated system. This multi-faceted approach provides the necessary E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) required for the unambiguous characterization of novel compounds in a research and development setting.
References
-
Proniewicz, L. M., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(44), 10613-10621. [Link][7][8]
-
Omastova, M., et al. (2012). ATR-FTIR spectra of pure pyrrole before polymerization... ResearchGate. [Link][12]
-
Yildirim-Tirgil, N., et al. (2019). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). ResearchGate. [Link][13]
-
Billcs, F., & Varsanyi, G. (1998). Vibrational spectroscopic study of pyrrole and its deuterated derivatives. ResearchGate. [Link][14]
-
Humayanthvarma, C. A., et al. (2026). The FTIR spectrum for Pyrrole. ResearchGate. [Link][9]
-
Rui, M. F., et al. (2004). Self-Aggregation in Pyrrole: Matrix Isolation, Solid State Infrared Spectroscopy, and DFT Study. The Journal of Physical Chemistry A, 108(34), 7044-7055. [Link][15]
-
Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328-341. [Link][16]
-
Unknown Author. (n.d.). Study of the Synthesis of Pyrrole and its Derivatives. SlideShare. [Link]
-
Unknown Author. (n.d.). Study of Novel Pyrrole Derivatives. International Journal of Pharmaceutical and Research Allied Sciences. [Link][4]
-
Unknown Author. (n.d.). Supporting Information for a scientific article. Royal Society of Chemistry. [Link][3]
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. BMRB. [Link][17]
-
Mary, Y. S., et al. (2020). Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue. PLoS ONE, 15(11), e0241583. [Link][18]
-
Liu, C-L., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9136-9146. [Link][6]
-
Yurovskaya, M. A., et al. (2011). 13C NMR Spectra of Pyrroles 1 and 4. ResearchGate. [Link][19]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link][20]
-
LibreTexts Chemistry. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link][1]
-
Liu, C-L., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. [Link][21]
-
Yoneyama, M., et al. (2007). UV-VIS absorption spectra of the pyrrole alkaloid derivatives... ResearchGate. [Link][11]
-
LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link][2]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Scientific Instruments. [Link][10]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link][5]
-
Rosli, N. H., et al. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds... Trends in Sciences, 21(4), 7859. [Link][22]
-
Unknown Author. (n.d.). Supporting Information for a scientific article. Royal Society of Chemistry. [Link][23]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. ijpras.com [ijpras.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]
- 18. Detailed molecular structure (XRD), conformational search, spectroscopic characterization (IR, Raman, UV, fluorescence), quantum mechanical properties and bioactivity prediction of a pyrrole analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester | Trends in Sciences [tis.wu.ac.th]
- 23. rsc.org [rsc.org]
A Researcher's Guide to the Safe and Compliant Disposal of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid
As a novel compound in the landscape of research and drug development, 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid demands a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage waste streams containing this compound, ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are grounded in established principles of chemical waste management for halogenated organic compounds and carboxylic acids, reflecting a synthesis of best practices from leading research institutions and regulatory bodies.
Understanding the Compound: Hazard Profile and Core Principles
-
Halogenated Organic Compound: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic. This is a crucial distinction for waste segregation, as halogenated wastes require specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic byproducts.[1][2][3]
-
Carboxylic Acid: The carboxylic acid group imparts acidic properties to the molecule. Therefore, it should not be mixed with bases or strong oxidizing agents to avoid potentially vigorous or hazardous reactions.[2][4][5]
-
Solid State: In its pure form, this compound is expected to be a solid. This influences the type of personal protective equipment (PPE) required for handling and the procedures for managing solid versus liquid waste.
Core Disposal Principle: The fundamental principle for the disposal of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is to treat it as a hazardous chemical waste.[6] It must never be disposed of down the drain or in the regular trash.[2][6][7] All waste containing this compound must be collected, properly labeled, and disposed of through your institution's designated Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[6][7][8]
Immediate Safety and Handling
Proper disposal begins with safe handling during research activities. Minimizing exposure and preventing spills are paramount.
Personal Protective Equipment (PPE): When handling 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid in its solid form or in solution, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9][10] | Protects eyes from dust particles and splashes of solutions containing the compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[10][11] | Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste.[11] |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. Use in a chemical fume hood.[12][13] | If there is a risk of generating dust or aerosols, consult your institution's EHS for guidance on appropriate respiratory protection.[12] |
Spill Management: In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: For small spills of the solid, gently cover with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[14]
-
Collect Spill Debris: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Step-by-Step Disposal Procedures
The proper disposal of 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid requires meticulous segregation of waste streams. The following workflow illustrates the decision-making process for appropriate disposal.
Sources
- 1. otago.ac.nz [otago.ac.nz]
- 2. bangor.ac.uk [bangor.ac.uk]
- 3. bucknell.edu [bucknell.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. vumc.org [vumc.org]
- 7. research.columbia.edu [research.columbia.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. keyorganics.net [keyorganics.net]
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
